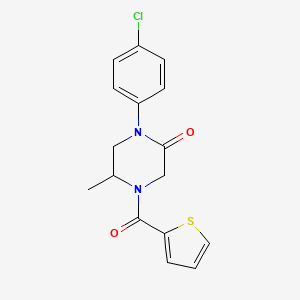

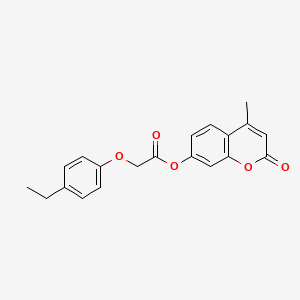

![molecular formula C16H17N5OS B5537319 3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds containing thiazol, triazol, and propanamide groups are of significant interest due to their diverse biological activities and potential pharmaceutical applications. The synthesis and study of such compounds can provide valuable insights into their structural characteristics, reactivity, and physical-chemical properties.

Synthesis Analysis

The synthesis of compounds structurally related to “3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide” often involves multistep reactions including condensation, cyclization, and substitution reactions. For example, compounds with triazole and thiazole cores have been synthesized through reactions involving ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol, leading to structures that are inferred through various spectroscopic methods (Ünver et al., 2009).

Molecular Structure Analysis

Structural characterization of similar compounds typically involves a combination of UV–vis, IR, 1H/13C NMR, mass spectrometry, elemental analyses, and X-ray crystallography. These techniques allow for a detailed understanding of the molecular geometry, electronic structure, and bonding patterns. DFT calculations may also be used to predict and confirm structural information, as demonstrated by studies on triazolones (Ünver et al., 2009).

Chemical Reactions and Properties

Chemical reactivity of compounds with thiazol and triazol groups can include interactions with nucleophiles and electrophiles, participation in cycloaddition reactions, and potential for forming heterocyclic rings through intramolecular cyclizations. The presence of functional groups such as amides influences the chemical behavior, including acidity/basicity and the ability to form hydrogen bonds.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular architecture. For instance, the planarity of the thiazol-triazol system and substituent effects can affect the compound's crystal packing and solubility characteristics. Spectroscopic studies, as seen in compounds C1 and C7, reveal insights into molecular aggregation affected by solvent and concentration (Matwijczuk et al., 2016).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A series of compounds, including derivatives of thiazole and triazole, have been synthesized and evaluated for their biological activities. These compounds exhibit significant psychotropic, anti-inflammatory, cytotoxic, and antimicrobial properties. Their structures were elucidated using spectroscopy and mass spectrometry, revealing specific combinations of activities based on their structural characteristics (Zablotskaya et al., 2013). Another study focused on 4-thiazolidinone derivatives as matrix metalloproteinase (MMP) inhibitors, highlighting their potential in tissue damage repair and wound healing, with some derivatives showing the ability to inhibit MMP-9 at nanomolar levels (Incerti et al., 2018).

Anticancer Activity

Research into thiazole derivatives has also uncovered their potential as anticancer agents. Various synthesized compounds have been tested for their anticancer activity, with some showing selective cytotoxic effects against cancer cell lines. This includes efforts to correlate the structural features of these compounds with their anticancer efficacy (Dawbaa et al., 2021; Gomha et al., 2017).

Antimicrobial and Corrosion Inhibition

Some studies have demonstrated the antimicrobial activity of thiazole-based compounds against various bacterial and fungal species. Additionally, these compounds have been explored as corrosion inhibitors for metals, highlighting their versatility and potential industrial applications (Tumosienė et al., 2012; Hu et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methyl-1,3-thiazol-5-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-12-15(23-11-19-12)6-7-16(22)18-8-13-2-4-14(5-3-13)21-10-17-9-20-21/h2-5,9-11H,6-8H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQXPVJLQSUJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)NCC2=CC=C(C=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)

![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)

![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)

![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)